molecular formula C7H10BrN3O B2998029 2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1427024-60-9

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B2998029
CAS No.: 1427024-60-9
M. Wt: 232.081
InChI Key: SAINMGMICQDDMK-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a brominated pyrazole derivative featuring an N,N-dimethylacetamide moiety. The compound’s structure combines a pyrazole ring substituted with bromine at the 3-position and a methylene-linked dimethylacetamide group.

Properties

IUPAC Name

2-(3-bromopyrazol-1-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAINMGMICQDDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the bromination of a pyrazole precursor followed by acetamide formation. One common method involves the reaction of 3-bromo-1H-pyrazole with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of de-brominated or hydrogenated derivatives.

Scientific Research Applications

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS: 1183807-93-3)

  • Structural Difference : Bromine substitution at the pyrazole 4-position instead of 3.
  • Impact :
    • Reactivity : Positional isomerism influences electron distribution. The 3-bromo derivative may exhibit enhanced electrophilicity at the pyrazole ring, favoring nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to the 4-isomer .
    • Crystallography : highlights the role of X-ray crystallography in resolving such structural nuances, which could affect molecular packing and solubility .

2.1.2 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (CAS: 1700440-60-3)

  • Structural Difference: Replacement of pyrazole with a 1,2,4-triazole ring, featuring bromine at the 5-position and an amino group at the 3-position.
  • Toxicity: Both compounds share hazard statements (H301, H311, H331), indicating acute toxicity via ingestion, skin contact, or inhalation .
Heterocyclic Core Variations

Pyrimidine-Based Analogues (e.g., 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide)

  • Structural Difference : Pyrimidine ring replaces pyrazole, with hydroxyl and alkyl substituents.
  • Impact: Synthesis: Prepared via reaction with pentanamidine or haloformate intermediates, suggesting alternative routes for brominated pyrazole derivatives .

Benzamide Derivatives (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide)

  • Structural Difference : Benzamide core with a hydroxy-tertiary alcohol substituent.
Physicochemical Properties
Property 2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
Molecular Formula C₇H₁₀BrN₃O C₇H₁₀BrN₃O C₆H₁₀BrN₅O
Molecular Weight (g/mol) ~248.08 (estimated) 248.08 248.08
Solubility (Predicted) Moderate in polar aprotic solvents Similar to 3-bromo isomer Higher due to amino group
Hazard Classification Likely H301, H311, H331 Not specified H301, H311, H331
Toxicological and Handling Considerations
  • N,N-Dimethylacetamide (DMAc) Backbone: notes DMAc’s percutaneous absorption, necessitating protective measures (gloves, ventilation) for all DMAc-containing compounds .
  • Bromine Content : Brominated analogs may pose environmental persistence concerns, though specific data on the target compound is lacking.

Biological Activity

2-(3-Bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and an acetamide group, contributing to its reactivity and biological profile. The presence of the bromine atom is particularly noteworthy, as it has been shown to enhance the biological activity of related compounds.

The mechanism of action for this compound involves interactions with specific molecular targets. The bromine atom and the acetamide moiety are crucial for its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical signaling pathways associated with disease processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented:

PathogenMIC (µg/mL)
Staphylococcus aureus0.98
Candida albicans15.6

These results suggest that the compound is effective against both bacterial and fungal strains, with the bromine substitution playing a key role in enhancing activity .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective doses for inhibiting cell proliferation. A notable study reported IC50 values ranging from 0.02 to 0.04 µM for certain pyrazole derivatives against cancer cell lines, showcasing their potential as lead compounds in cancer therapy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit COX-2 enzymes, which are implicated in inflammatory processes. The following table summarizes findings from recent studies:

CompoundCOX-2 Inhibition IC50 (µM)
This compound0.04
Standard (Diclofenac)0.05

This suggests that this compound could serve as a potential anti-inflammatory agent, comparable to established drugs like diclofenac .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study highlighted the increased antimicrobial potency of brominated pyrazoles compared to their non-brominated counterparts, demonstrating a significant reduction in MIC values against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that pyrazole derivatives could induce apoptosis through specific signaling pathways, suggesting a mechanism for their anticancer effects .
  • Inflammation Models : In vivo models of inflammation showed that treatment with this compound resulted in reduced paw edema and inflammatory markers, supporting its potential as an anti-inflammatory drug candidate .

Q & A

Q. Advanced

  • Process analytical technology (PAT) monitors real-time parameters (temperature, pH) during scale-up.
  • Design of experiments (DoE) identifies critical variables (e.g., mixing efficiency, solvent purity).
  • Kinetic profiling using inline spectroscopy detects intermediates and byproducts.
  • Statistical process control (SPC) minimizes batch-to-batch variability .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced
The 3-bromo group serves as a site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key factors:

  • Ligand selection (e.g., XPhos) enhances catalytic efficiency.
  • Solvent polarity (e.g., toluene vs. DMF) affects reaction rates.
  • Steric effects from the N,N-dimethylacetamide group may necessitate bulky ligands (e.g., t-BuBrettPhos) .

What are the challenges in studying hydrolysis pathways of this compound?

Advanced
Hydrolysis under acidic/basic conditions produces variable byproducts. Mitigation strategies:

  • Isotope labeling (e.g., ¹⁸O) tracks oxygen incorporation.
  • LC-MS/MS identifies transient intermediates.
  • pH-stat techniques maintain consistent reaction conditions. Computational modeling (e.g., MD simulations) predicts degradation pathways .

How can researchers validate the compound’s stability under different storage conditions?

Q. Advanced

  • Accelerated stability studies (40°C/75% RH) assess degradation kinetics.
  • Forced degradation (UV light, oxidative stress) identifies vulnerable functional groups.
  • Solid-state NMR monitors crystallinity changes.
  • QbD (Quality by Design) frameworks correlate storage parameters with stability .

What methodologies enable the study of this compound’s interactions with biological targets?

Q. Advanced

  • Surface plasmon resonance (SPR) quantifies binding affinities.
  • Molecular docking (AutoDock, Schrödinger) predicts binding poses.
  • Isothermal titration calorimetry (ITC) measures thermodynamic parameters.
  • CRISPR-engineered cell lines validate target engagement in vitro .

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